Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
Description
Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound featuring a benzothiophene core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfamoyl and ester functional groups within the molecule allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-[(2-methoxycarbonylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S2/c1-3-26-19(22)16-17(13-9-5-7-11-15(13)27-16)28(23,24)20-14-10-6-4-8-12(14)18(21)25-2/h4-11,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUPITVBMKKJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of 2-mercaptobenzoic acid with ethyl bromoacetate under basic conditions.
Introduction of the Sulfamoyl Group: The benzothiophene intermediate is then reacted with 2-(methoxycarbonyl)phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfamoyl group.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The ester and sulfamoyl groups can be reduced to their corresponding alcohols and amines, respectively.
Substitution: The benzothiophene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol and amine derivatives.
Substitution: Nitro or halogenated benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds structurally related to Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate exhibit notable antimicrobial properties. For instance, studies have demonstrated that similar benzothiophene derivatives possess activity against a range of bacterial strains, suggesting potential for development as antimicrobial agents .
Pharmaceutical Applications
The compound's sulfamoyl group is of particular interest due to its role in drug design. Sulfonamide derivatives are known for their effectiveness as antibacterial agents and have been utilized in various therapeutic contexts. The incorporation of the benzothiophene moiety may enhance bioactivity and pharmacokinetic properties, making it a candidate for further pharmaceutical development .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including the formation of the benzothiophene core followed by sulfamoylation and esterification processes. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compound .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Properties | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics. |
| Study B | Synthesis Methodology | Developed a novel synthetic route that improves yield and reduces reaction time compared to traditional methods. |
| Study C | Pharmacological Evaluation | Showed promising results in vivo for anti-inflammatory effects, indicating potential for treating chronic inflammatory diseases. |
Material Science Applications
In addition to its pharmaceutical relevance, this compound may find applications in materials science, particularly in the development of organic semiconductors or photonic materials. The unique electronic properties of benzothiophene derivatives can be exploited in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells .
Mechanism of Action
The biological activity of Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is primarily due to its ability to interact with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates of enzymes, allowing the compound to act as an inhibitor. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{[2-(methoxycarbonyl)phenyl]amino}-1-benzothiophene-2-carboxylate
- Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfonyl}-1-benzothiophene-2-carboxylate
Uniqueness
Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is unique due to the presence of both sulfamoyl and ester functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development in various fields.
Biological Activity
Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a benzothiophene core, which is known for its diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : C18H17NO4S
- Molecular Weight : 353.40 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of benzothiophene derivatives with sulfamoyl chlorides and ethyl esters. The following general reaction scheme can be proposed:
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess activity against various bacteria and fungi, including:
- Bacteria : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus fumigatus
A study reported that certain benzothiophene derivatives displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against these pathogens .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. A significant finding includes its ability to induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7 cells). The IC50 values for related compounds were reported between 23.2 µM and 49.9 µM, indicating moderate to strong cytotoxic effects .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 23.2 | Apoptosis induction |
| Compound B | MCF-7 | 49.9 | Apoptosis induction |
| Compound C | MCF-7 | 52.9 | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzothiophene derivatives, it was found that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly influenced the biological activity .
Case Study 2: Anticancer Properties
Another study focused on the anticancer properties of benzothiophene derivatives demonstrated that treatment with these compounds led to a marked decrease in cell viability in breast cancer cell lines. Flow cytometry analysis revealed that these compounds induced significant apoptosis and cell cycle arrest at the G2/M phase .
Q & A
Q. Stepwise Approach :
Molecular Docking : Use software like AutoDock to predict binding modes with enzymes (e.g., kinases, proteases).
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (association/dissociation rates).
Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of interactions.
Validation : Compare results with structural analogs (e.g., methyl vs. ethyl esters) to assess substituent effects on binding .
Advanced: What methodologies are used to establish structure-activity relationships (SAR) for analogs of this compound?
Q. SAR Workflow :
Synthesize Analog Libraries : Vary substituents (e.g., fluoro at position 4, alkyl groups on the phenyl ring).
Biological Assays : Test inhibition potency (IC) against disease-relevant targets (e.g., cancer cell lines).
Computational QSAR : Apply machine learning models (e.g., Random Forest) to correlate structural descriptors with activity.
Example : A study on methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate demonstrated that fluorination at position 4 enhances metabolic stability by 30% in hepatic microsomes .
Advanced: How can contradictory bioactivity data across studies be resolved?
Q. Root Causes :
- Variability in assay conditions (e.g., buffer pH, cell line heterogeneity).
- Impurities in synthesized batches (e.g., residual solvents).
Q. Resolution Strategies :
Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., viability) assays.
Batch Reproducibility : Analyze purity via HPLC-MS and confirm crystallinity via PXRD .
Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers.
Advanced: What advanced techniques are used for structural characterization and polymorphism analysis?
Single-Crystal XRD : Resolve 3D atomic positions with SHELXL refinement (accuracy < 0.01 Å) .
Solid-State NMR : Detect polymorphic forms by analyzing chemical shifts.
DSC/TGA : Monitor thermal stability and phase transitions (e.g., melting points, decomposition).
Case Study : Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate showed two polymorphs with distinct dissolution profiles, impacting bioavailability .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Q. Strategies :
ADMET Prediction : Use tools like SwissADME to forecast absorption, CYP450 metabolism, and toxicity.
Free Energy Perturbation (FEP) : Simulate the impact of substituent changes on binding free energy.
MD Simulations : Analyze conformational stability in biological membranes (e.g., lipid bilayer penetration).
Example : Methyl analogs of benzothiophene carboxylates showed improved logP values (+0.5 units) compared to ethyl derivatives, correlating with enhanced blood-brain barrier permeability .
Advanced: What experimental designs are critical for optimizing reaction yields in multi-step syntheses?
Q. Key Factors :
- Catalyst Screening : Test Pd(II)/Cu(I) systems for Suzuki couplings (common in benzothiophene synthesis).
- Flow Chemistry : Improve scalability and reduce side reactions (e.g., using microreactors for exothermic steps) .
- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, solvent, and stoichiometry.
Q. Approaches :
Solvent Screening : Test polar (e.g., DMF) vs. non-polar (e.g., hexane) systems for crystal growth.
Seeding : Introduce microcrystals to induce nucleation.
Cryo-Crystallography : Resolve structures at 100 K to minimize thermal motion artifacts .
Note : The sulfamoyl group’s hydrogen-bonding capacity often facilitates crystal lattice formation, but bulky substituents may require co-crystallization with host molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
